(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
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Overview
Description
(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic compound that features a fused indeno-oxazole ring system with a pyridine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common approach might include:
Formation of the Indeno Ring: Starting with a suitable indene derivative, the indeno ring can be constructed through cyclization reactions.
Oxazole Ring Formation: The oxazole ring can be synthesized by reacting the indene derivative with an appropriate nitrile or amide under acidic or basic conditions.
Pyridine Substitution: The pyridine group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyridine and oxazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-d]oxazole Derivatives: Compounds with similar indeno-oxazole structures but different substituents.
Pyridine-Containing Compounds: Other compounds featuring a pyridine ring, which might have similar chemical properties.
Uniqueness
The uniqueness of (3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole lies in its specific combination of the indeno-oxazole and pyridine rings, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(3aR,8bS)-2-pyridin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-2-6-11-10(5-1)9-13-14(11)17-15(18-13)12-7-3-4-8-16-12/h1-8,13-14H,9H2/t13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCAXHBKQLBOJG-KGLIPLIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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